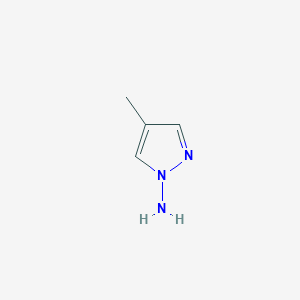

1H-Pyrazol-1-amine, 4-methyl-

Description

This compound belongs to a broader class of pyrazole-based amines, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The methyl group at position 4 introduces steric and electronic effects that influence its physicochemical properties and reactivity compared to unsubstituted pyrazol-1-amine or derivatives with substituents at other positions.

Properties

IUPAC Name |

4-methylpyrazol-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4-2-6-7(5)3-4/h2-3H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSIGJLMFSGRMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541907 | |

| Record name | 4-Methyl-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99232-51-6 | |

| Record name | 4-Methyl-1H-pyrazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazol-1-amine, 4-methyl- can be synthesized through several methods. One common approach involves the reaction of hydrazine with 4-methyl-3-oxobutanenitrile, followed by cyclization to form the pyrazole ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods: Industrial production of 1H-Pyrazol-1-amine, 4-methyl- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance reaction rates and yield .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazol-1-amine, 4-methyl- undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1H-Pyrazol-1-amine, 4-methyl- has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1H-Pyrazol-1-amine, 4-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key comparisons include:

Physical Properties

1H-Pyrazol-1-amine, 4-methyl- is expected to exhibit moderate water solubility due to the polar amine group, but the methyl substituent at position 4 may enhance lipophilicity compared to unsubstituted analogs.

Q & A

Q. What are the common synthetic routes for 4-methyl-1H-pyrazol-1-amine and its derivatives?

- Methodological Answer : Two primary methods are widely used:

- Cyclization : Substituted benzoic acid hydrazides undergo cyclization with phosphorous oxychloride at 120°C to yield pyrazole-oxadiazole hybrids. This method is effective for generating structurally diverse derivatives .

- Nucleophilic Substitution : Reacting 1-(4-methoxybenzyl)-3-cyclopropyl precursors with hydrazine derivatives under basic conditions produces pyrazole-amine derivatives. Solvent choice (e.g., ethanol) and stoichiometric control are critical for yield optimization .

Characterization typically involves IR spectroscopy (to confirm amine and carbonyl groups) and NMR (to verify substitution patterns) .

Q. How can researchers characterize the structural purity of 4-methyl-1H-pyrazol-1-amine derivatives?

- Methodological Answer : A combination of analytical techniques ensures structural validation:

- Elemental Analysis : Confirms molecular formula accuracy.

- Spectroscopy :

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl group at position 4) and aromatic proton environments .

- IR : Detects functional groups like C=N (1600–1650 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 4-methyl-1H-pyrazol-1-amine derivatives?

- Methodological Answer : Key variables include:

- Catalysts : Phosphorous oxychloride enhances cyclization efficiency but requires strict temperature control (110–130°C) to avoid side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates nucleophilic substitution .

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, reflux time) using factorial designs identifies optimal conditions .

Q. How should researchers address contradictions in reported biological activities of 4-methyl-1H-pyrazol-1-amine derivatives?

- Methodological Answer : Discrepancies often arise from:

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, methoxy) at the phenyl ring enhance antibacterial activity, while bulky groups reduce bioavailability .

- Bioassay Protocols : Variations in bacterial strains (e.g., E. coli vs. S. aureus) or incubation times can alter observed efficacy. Standardizing protocols (e.g., MIC assays) minimizes variability .

- Structural-Activity Relationships (SAR) : Computational modeling (e.g., molecular docking) can predict interactions with target enzymes (e.g., tubulin) to reconcile conflicting data .

Q. What experimental designs are suitable for evaluating the antitubulin activity of 4-methyl-1H-pyrazol-1-amine derivatives?

- Methodological Answer : A two-phase approach is recommended:

- In Vitro Screening : Use sea urchin embryo assays to assess microtubule disruption, comparing effects to combretastatin analogues as positive controls .

- In Vivo Validation : Employ xenograft models (e.g., human cancer cell lines) with dose-response studies. Include control groups (vehicle-only and standard chemotherapeutics) to isolate compound-specific effects .

- Variables to Monitor : Tumor volume regression, mitotic arrest (via histopathology), and toxicity markers (e.g., liver enzymes) .

Q. How can computational methods enhance the design of 4-methyl-1H-pyrazol-1-amine-based therapeutics?

- Methodological Answer : Integrate the following tools:

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .

- Molecular Dynamics (MD) : Simulate binding stability to tubulin’s colchicine site, identifying critical hydrogen bonds and hydrophobic interactions .

- ADMET Prediction : Use software like SwissADME to forecast pharmacokinetic profiles (e.g., CYP450 metabolism) and refine lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.